molecular formula C9H10F3NO B13003466 N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine

N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine

Cat. No.: B13003466
M. Wt: 205.18 g/mol
InChI Key: FUEXADKGEWRGIJ-UHFFFAOYSA-N
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Description

N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine (CAS 175278-20-3) is a chemical compound offered with a purity of 98% for research and development purposes . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Compounds featuring hydroxylamine and trifluoromethyl groups are of significant interest in modern medicinal chemistry. The trifluoromethyl (CF3) group is widely incorporated into organic molecules because it can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity, making it a valuable functional group in the design of new chemical entities . Furthermore, hydroxylamine derivatives are known to serve as key intermediates in organic synthesis and are explored for their biological activity, such as mimicking enzymatic transition states . Researchers investigating N-trifluoromethyl amines, a class to which this compound belongs, should note that these structures can present synthetic challenges due to their potential instability, as the nitrogen lone pair may promote fluoride elimination . This combination of functional groups makes this compound a potentially useful building block for further chemical exploration and method development in synthetic and pharmaceutical chemistry.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

N-ethyl-N-(trifluoromethoxy)aniline

InChI

InChI=1S/C9H10F3NO/c1-2-13(14-9(10,11)12)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

FUEXADKGEWRGIJ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine typically involves the reaction of N-ethyl-N-phenylhydroxylamine with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile (CH3CN). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and catalysts (e.g., palladium) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines.

Scientific Research Applications

Synthetic Chemistry

Reactivity and Synthesis
N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine has been utilized in the synthesis of various organic compounds. Its trifluoromethyl group enhances the reactivity of the molecule, making it a valuable intermediate in organic synthesis. For instance, it can participate in nucleophilic substitution reactions and cycloadditions, leading to novel derivatives that are often more stable or exhibit enhanced biological activity .

Case Study: Synthesis of Fluorinated Compounds
In a study published by RSC Publishing, the compound was used as a precursor to synthesize N-fluoroalkyl ketenimines through denitrogenative rearrangements. These reactions demonstrated high efficiency and yielded various products with significant structural diversity, showcasing the compound's utility in developing fluorinated organic molecules .

Medicinal Chemistry

Potential Therapeutic Applications
The incorporation of trifluoromethyl groups into medicinal compounds has been shown to improve pharmacological properties, such as bioavailability and metabolic stability. This compound has been explored as a potential prolyl hydroxylase inhibitor, which is relevant for treating conditions like anemia and certain cancers .

Table 1: Biological Activity of Trifluoromethylated Compounds

Compound TypeActivityReference
Prolyl Hydroxylase InhibitorsAntitumor activity
Anti-influenza AgentsViral inhibition
Derivatives of N-trifluoroalkyl AnilinesVersatile for further derivatization

Case Study: Anti-Influenza Research
Research involving adamantyl-incorporated N-alkyl compounds synthesized from this compound indicated potential effectiveness against influenza viruses. These compounds demonstrated promising antiviral activity, highlighting their therapeutic potential .

Environmental Applications

Use in Water Treatment
The compound's reactivity can be harnessed for environmental applications, particularly in the treatment of water contaminated with nitrosamines. A process involving this compound has been investigated for its ability to eliminate nitrosamines from various environments, thus reducing toxicity levels significantly .

Table 2: Efficacy of this compound in Water Treatment

Contaminant TypeInitial Concentration (ppm)Final Concentration (ppm)Efficacy (%)
N-nitroso-N,N-diethylamine10<0.3>97
N-nitroso-N,N-dipropylamine16.7<0.3>98

Mechanism of Action

The mechanism by which N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine exerts its effects involves its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in drug design, where the compound can modulate the activity of enzymes and receptors by binding to specific sites and altering their function.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl vs. Ethyl/Acetyl Groups : The O-trifluoromethyl group in the target compound introduces strong electron-withdrawing effects, increasing acidity of the hydroxylamine (-NH-O-) group compared to O-ethyl or O-acetyl analogs. This enhances stability against hydrolysis and oxidative degradation .

Aromatic vs. Aliphatic Substitution : The N-phenyl group confers aromaticity, improving lipophilicity (higher LogP) compared to aliphatic analogs like O-acetyl-N-methylhydroxylamine. This may enhance membrane permeability in biological systems .

Biological Activity

N-Ethyl-N-phenyl-O-(trifluoromethyl)hydroxylamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesized derivatives, pharmacological effects, and relevant case studies.

Structural Characteristics

This compound features a trifluoromethyl group that enhances lipophilicity and metabolic stability. The presence of the hydroxylamine functional group is significant for its biological interactions, particularly in drug design.

Biological Activity Overview

The biological activity of this compound and its derivatives has been explored in various studies. Key findings include:

  • Anticancer Properties : A series of synthesized compounds, including N-ethyl analogues, exhibited significant anticancer activity against various human cancer cell lines such as HEP3BPN 11 (liver), MDA-MB 453 (breast), and HL 60 (leukemia). Notably, some derivatives showed higher inhibitory effects than the standard chemotherapeutic agent methotrexate .
  • Anti-Angiogenesis and Antioxidant Activity : Certain compounds demonstrated dual effects by inhibiting proangiogenic cytokines like TNFα and Leptin, while also displaying antioxidant properties through radical scavenging activities . This dual action suggests potential therapeutic applications in cancer treatment where both tumor growth and oxidative stress are concerns.

Case Study 1: Synthesis and Evaluation of Derivatives

A recent study synthesized several derivatives of this compound. The derivatives were tested for their biological activities, revealing:

CompoundCell Line TestedIC50 (nM)Activity Type
9nHL 6012.5Anticancer
9pMDA-MB 45315.0Anticancer
8qHEP3BPN 1110.0Anti-Angiogenic

These results indicate that modifications to the hydroxylamine structure can enhance biological activity significantly .

Case Study 2: In Silico Docking Studies

In silico molecular docking studies were conducted to analyze the binding affinity of these compounds to target proteins involved in cancer progression. The docking results suggested that the trifluoromethyl group contributes positively to binding interactions with key receptors involved in tumor growth regulation .

Pharmacokinetic Properties

Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary studies indicate favorable permeability characteristics compared to non-trifluoromethylated analogues, suggesting enhanced bioavailability. For instance, Caco-2 cell permeability assays showed a significant increase in permeability for derivatives containing the trifluoromethyl group .

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